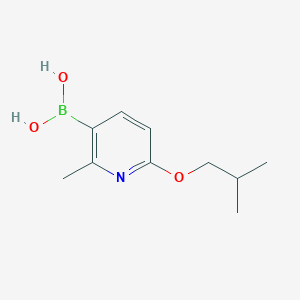

6-Isobutoxy-2-methylpyridine-3-boronic acid

Descripción general

Descripción

6-Isobutoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative with a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with an isobutoxy group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutoxy-2-methylpyridine-3-boronic acid typically involves the following steps:

Boronic Acid Formation: The starting material, 6-isobutoxy-2-methylpyridine, undergoes a borylation reaction to introduce the boronic acid group.

Reaction Conditions: The reaction is usually carried out in the presence of a boron reagent, such as bis(pinacolato)diboron, under mild conditions (e.g., room temperature) and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 6-Isobutoxy-2-methylpyridine-3-boronic acid can undergo various types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The pyridine ring can be reduced to form pyridine derivatives.

Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Boronic Esters: Formed through the reaction with alcohols.

Pyridine Derivatives: Resulting from the reduction of the pyridine ring.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of 6-Isobutoxy-2-methylpyridine-3-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a fundamental method for constructing biaryl compounds and complex organic molecules. The compound acts as a key intermediate in these reactions, facilitating the transmetalation step when used with palladium catalysts.

Synthesis of Biologically Active Compounds:

The compound serves as a building block for synthesizing various bioactive molecules, including potential pharmaceuticals and agrochemicals. Its ability to form reversible covalent bonds with diols enables the design of compounds that can modulate biological pathways, making it valuable in medicinal chemistry.

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, it has been explored for its potential use in kinase inhibitors, which are crucial targets in cancer therapy.

Boron Neutron Capture Therapy:

Another promising application lies in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. Compounds like this compound can selectively accumulate in tumor cells and release toxic species upon neutron irradiation, thereby selectively destroying cancerous tissues while sparing healthy ones .

Industrial Applications

Material Science:

In industrial settings, this compound is utilized in producing advanced materials, including polymers and electronic devices. Its reactivity allows it to participate in polymerization processes or serve as a functional monomer in the synthesis of novel materials with tailored properties.

Continuous Flow Synthesis:

The compound's synthesis is often optimized through continuous flow processes in industrial applications. This method enhances yield and purity while allowing for precise control over reaction parameters, thereby improving efficiency and scalability in production.

Comparative Analysis of Structural Analogues

To better understand the applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Methylpyridine-3-boronic acid | Boronic acid group attached to a methyl-pyridine | Simpler structure; less steric hindrance |

| 4-Methylpyridine-3-boronic acid | Boronic acid group on a different pyridine position | Different reactivity profile due to substitution location |

| 2-(Butoxy)-4-methylpyridine-3-boronic acid | Similar but with variations in substituents | Altered electronic properties affecting reactivity |

| 6-Ethoxy-2-methylpyridin-3-ylboronic acid | Ethoxy group instead of butoxy | May exhibit different solubility and reactivity |

| 6-Hydroxy-2-methylpyridin-3-yboronic acid | Hydroxy group providing potential hydrogen bonding | Potentially more reactive due to hydroxyl presence |

This table illustrates how variations in substitution patterns on the pyridine ring can significantly influence the reactivity and applications of these boronic acids in organic synthesis and medicinal chemistry.

Mecanismo De Acción

The mechanism by which 6-Isobutoxy-2-methylpyridine-3-boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and other complex organic structures.

Comparación Con Compuestos Similares

6-Chloro-2-methylpyridine-3-boronic acid: Similar structure but with a chlorine atom instead of an isobutoxy group.

6-Methoxy-3-pyridinylboronic acid: Similar structure but with a methoxy group instead of an isobutoxy group.

Uniqueness: 6-Isobutoxy-2-methylpyridine-3-boronic acid is unique due to its isobutoxy group, which imparts different chemical properties compared to other similar compounds. This group can enhance the solubility and reactivity of the compound, making it more versatile in organic synthesis.

Actividad Biológica

6-Isobutoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative notable for its potential therapeutic applications due to its ability to interact with various biological targets. This compound has garnered attention in medicinal chemistry and organic synthesis, particularly for its unique structural features that enable specific biochemical interactions.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a boronic acid functional group that allows it to form reversible covalent bonds with diols, enhancing its utility in biochemical applications. The isobutoxy group contributes to its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors through covalent bonding. This interaction can modulate enzyme activity and alter signaling pathways within cells. Boronic acids are particularly known for their role in inhibiting serine proteases and other enzymes involved in critical biological processes.

Biological Activity Studies

Research indicates that this compound exhibits promising biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be leveraged in drug development for conditions like diabetes and cancer.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Inhibits growth in cancer cell lines, potentially inducing apoptosis. |

| Enzyme Inhibition | Modulates activity of serine proteases and other relevant enzymes. |

| Binding Affinity | Shows significant binding affinity towards various biological targets. |

Case Studies

- Antitumor Efficacy : A study investigating the effects of this compound on human pancreatic cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the compound's ability to induce cell cycle arrest and promote apoptosis through caspase activation.

- Enzyme Interaction : Another research project focused on the interaction between this compound and serine proteases, revealing that it acts as a competitive inhibitor. This finding suggests potential applications in developing treatments for diseases where these enzymes play a critical role.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki-Miyaura Coupling : Utilizing palladium catalysts to couple aryl halides with boronic acids.

- Direct Boronation : Employing boron reagents under specific reaction conditions to introduce the boronic acid functionality.

Propiedades

IUPAC Name |

[2-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-5-4-9(11(13)14)8(3)12-10/h4-5,7,13-14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVYTZHMEMUJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190647 | |

| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451390-91-2 | |

| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.